5-Chloropyrimidine-2-carbohydrazide
Description
This compound features a pyrimidine ring with a chlorine atom at position 5 and a carbohydrazide group (-CONHNH₂) at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
5-chloropyrimidine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTAMGAMKVZDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247158 | |
| Record name | 5-Chloro-2-pyrimidinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87362-29-6 | |
| Record name | 5-Chloro-2-pyrimidinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87362-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-pyrimidinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-2-carbohydrazide typically involves the reaction of 5-chloropyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through filtration, followed by drying and packaging for commercial use.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Condensation Reactions: Formation of hydrazones or hydrazides.
Oxidation and Reduction Reactions: Formation of oxides, amines, or alcohols.
Scientific Research Applications
Chemistry: 5-Chloropyrimidine-2-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of 5-Chloropyrimidine-2-carbohydrazide with structurally similar pyrimidine derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Substituent Variations and Molecular Features
| Compound Name | Molecular Formula | Substituents (Positions) | Key Structural Features |
|---|---|---|---|
| This compound* | C₅H₅ClN₄O | Cl (5), CONHNH₂ (2) | Carbohydrazide group enables chelation |
| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | Br (5), Cl (2), NH₂ (4) | Larger Br atom influences crystal packing |
| 5-Amino-2-chloropyrimidine | C₄H₄ClN₃ | Cl (2), NH₂ (5) | Amino group enhances solubility |
| 5-Chloropyrimidin-2(1H)-one hydrochloride | C₄H₄Cl₂N₂O | Cl (5), O (2), HCl adduct | Oxo group increases polarity |
*Inferred structure based on analogs.
Key Observations:
- Halogen Effects : Chlorine at position 5 (as in this compound) increases electrophilicity compared to bromine in 5-Bromo-2-chloropyrimidin-4-amine, which may alter reactivity in cross-coupling reactions .
- Functional Groups: The carbohydrazide group (-CONHNH₂) offers dual hydrogen-bonding sites, unlike the amino (-NH₂) or oxo (=O) groups in analogs. This could enhance metal coordination or supramolecular assembly .
Key Observations:
- Reductive Methods: Stannous chloride (SnCl₂) is effective for nitro-group reduction, as seen in 5-Bromo-2-chloropyrimidin-4-amine synthesis .
Physicochemical Properties
| Compound | Melting Point (K) | Solubility | Pharmacological Parameters (e.g., LogP) |
|---|---|---|---|
| 5-Bromo-2-chloropyrimidin-4-amine | 460–461 | Soluble in ethyl acetate | Not reported |
| 5-Amino-2-chloropyrimidine | Not reported | High aqueous solubility | LogP: 1.2; TPSA: 64 Ų |
| 5-Chloropyrimidin-2(1H)-one hydrochloride | Not reported | Soluble in polar solvents | LogP: 0.8 (estimated) |
Key Observations:
- Solubility: Amino groups (e.g., 5-Amino-2-chloropyrimidine) improve water solubility, while halogens (Cl, Br) increase hydrophobicity .
- Hydrogen Bonding : Supramolecular networks in 5-Bromo-2-chloropyrimidin-4-amine are stabilized by N–H···N interactions, a feature likely shared with carbohydrazide derivatives .
Biological Activity
5-Chloropyrimidine-2-carbohydrazide is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural arrangement that contributes to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the realms of anti-inflammatory , antimicrobial , and anticancer activities. The following sections will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chlorinated pyrimidine ring substituted with a carbohydrazide group, which is critical for its biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. Key pathways include:
- Inhibition of enzyme activity : Particularly cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
- Disruption of protein-protein interactions : This may alter signaling pathways relevant to disease progression.
- Modulation of metabolic pathways : The compound has shown promise in inhibiting certain enzymes involved in metabolic processes, making it a candidate for drug development .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit COX enzymes, which play a pivotal role in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) | Target |
|---|---|---|
| This compound | 0.04 ± 0.09 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Antimicrobial Activity
The compound has demonstrated potent antimicrobial effects against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its derivatives have been evaluated for their ability to inhibit bacterial growth, showcasing significant activity against resistant strains .
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus (MRSA) | Significant inhibition |
| Klebsiella pneumoniae | Effective against carbapenem-resistant strains |
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines such as A549. Research indicates that this compound can suppress cell viability in a concentration-dependent manner .
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 100 | Reduced to 66% |
| HSAEC1-KT | 100 | Minimal effect |
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that derivatives of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an effective anti-inflammatory agent .
- Antimicrobial Efficacy : Another study screened various derivatives against clinically significant pathogens and found that certain modifications enhanced antimicrobial activity against resistant strains .
- Anticancer Evaluation : In research involving A549 cells, the compound exhibited selective cytotoxicity with minimal effects on non-cancerous cells, suggesting a promising therapeutic window for cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
